Sodium aluminum disilicon hexaoxide (anhydrous analcime)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

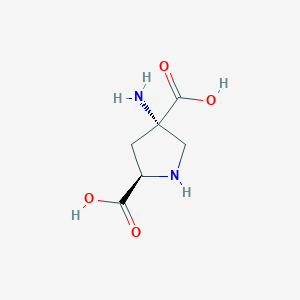

Analcime, also known as Sodium aluminum disilicon hexaoxide, is a white, gray, or colorless tectosilicate mineral . It consists of hydrated sodium aluminium silicate in cubic crystalline form . Its chemical formula is NaAlSi2O6·H2O . Minor amounts of potassium and calcium substitute for sodium . A silver-bearing synthetic variety also exists (Ag-analcime) .

Synthesis Analysis

Analcime can be synthesized using the hydrothermal technique . In one study, sodium aluminum silicate hydrate/analcime composite (abbreviated as S/A) and analcime (abbreviated as A) products were fabricated utilizing the hydrothermal technique in the absence and presence of glutamine (concentration = 0.0435 g/mL) as phase-controlling template, respectively . Glutamine behaves as a crowning agent and avoids the accretion of particles .Molecular Structure Analysis

The molecular structure of analcime is complex. It is usually classified as a zeolite mineral, but structurally and chemically it is more similar to the feldspathoids . Analcime is not classified as an isometric crystal, as although the crystal structure is isometric, it is usually off only by a fraction of an angle .Chemical Reactions Analysis

The main reaction product in the synthesis of geopolymers, which are typically produced by reaction of aluminosilicate mineral precursors, such as metakaolin, fly ash, and rice husk ashes, with alkaline hydroxide or alkaline silicate solutions, is a sodium aluminosilicate hydrate (N–A–S–H) and/or potassium aluminosilicate hydrate (K–A–S–H) gel .Physical And Chemical Properties Analysis

Analcime has a specific gravity of 2.24–2.29 . It is weakly piezoelectric and pyroelectric, and becomes weakly electrostatic when rubbed or heated . The solubility of synthetic N–A–S–H was compared with the solubility of metakaolin-based geopolymers with similar bulk Si/Al ratios . Lower solubility was observed for N–A–S–H gels and geopolymers with a higher bulk Si/Al ratio .properties

CAS RN |

1318-10-1 |

|---|---|

Molecular Formula |

AlNaO6Si2 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.